molecular formula C7H7N3 B066311 6-Amino-2-methylnicotinonitrile CAS No. 183428-90-2

6-Amino-2-methylnicotinonitrile

Cat. No. B066311
Key on ui cas rn: 183428-90-2
M. Wt: 133.15 g/mol
InChI Key: OZAIJUZOQOBQDW-UHFFFAOYSA-N
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Patent
US05866573

Procedure details

A mixture of 6-amino-3-bromo-2-methylpyridine (20.0 g, 0.107 mol)(Maybridge) and copper (I) cyanide 11.0 g, 0.123 mol) in DMF (25 ml) was heated to reflux for 4 h. The DMF was evaporated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium cyanide solution. The organic layer was washed with 10% sodium cyanide solution and brine, dried (Na2SO4) and evaporated in vacuo to a brown solid. This was dissolved in a minimum amount of ethyl acetate and the product was precipitated by adding hexanes. The mixture was filtered to give the title compound as a brown powder:
Quantity
20 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][CH:3]=1.[Cu][C:11]#[N:12]>CN(C=O)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]#[N:12])=[C:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C(=N1)C)Br
Name
copper (I) cyanide
Quantity
11 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The DMF was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 10% sodium cyanide solution
WASH
Type
WASH
Details
The organic layer was washed with 10% sodium cyanide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a brown solid
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in a minimum amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the product was precipitated
ADDITION
Type
ADDITION
Details
by adding hexanes
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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